Rishitin

Description

Structure

3D Structure

Properties

CAS No. |

18178-54-6 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

(1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1 |

InChI Key |

XSCYYIVXGBKTOC-GZZJDILISA-N |

SMILES |

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O |

Canonical SMILES |

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |

melting_point |

65-67°C |

Other CAS No. |

18178-54-6 |

physical_description |

Solid |

Synonyms |

ishitin rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Rishitin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Rishitin, a key phytoalexin in the field of plant pathology and natural product chemistry. The information is presented to support research and development endeavors in agriculture, pharmacology, and synthetic chemistry.

Chemical Identity and Structure

This compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. First isolated from potato tubers of the Rishiri variety, it is a significant component of the defense mechanism in many species of the Solanaceae family, including potatoes and tomatoes.

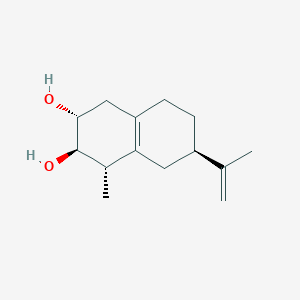

Chemical Structure

The chemical structure of this compound is characterized by a bicyclic norsesquiterpenoid core. Its systematic IUPAC name is (1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol. The structure features four stereocenters, contributing to its specific biological activity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its extraction, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O₂ | |

| Molar Mass | 222.32 g/mol | |

| Melting Point | 65-67 °C | |

| Appearance | White crystalline solid or oil | |

| Solubility in Water | ~500 µg/mL at 20°C | |

| XLogP3 | 1.9 | |

| CAS Number | 18178-54-6 |

Biological Activity

This compound exhibits a broad spectrum of biological activities, primarily as a defense compound against pathogens. Its quantitative biological data are crucial for understanding its potential applications.

Antimicrobial Activity

This compound is best known for its antifungal properties, particularly against pathogens that affect Solanaceous plants.

| Organism | Activity Type | Value (µg/mL) | Reference |

| Phytophthora infestans | MIC | 100-200 | |

| Fusarium spp. | Qualitative Inhibition | Not Quantified |

Nematicidal Activity

Recent studies have also highlighted the nematicidal properties of this compound.

| Organism | Activity Type | Observation | Reference |

| Xiphinema diversicaudatum | Behavioral Response | Repulsion at low doses | |

| Longidorus elongatus | Behavioral Response | Repulsion at low doses |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Potato Tubers

This compound is typically isolated from potato tubers that have been challenged with a pathogen or an elicitor. The following is a generalized protocol.

1. Elicitation:

-

Potato tubers (e.g., Solanum tuberosum cv. Rishiri) are washed and surface-sterilized.

-

The tubers are sliced into discs (approximately 5 mm thick).

-

The discs are inoculated with a spore suspension of an incompatible race of Phytophthora infestans or treated with an elicitor solution (e.g., cell wall components from the fungus).

-

The treated discs are incubated in a humid chamber at room temperature for 48-72 hours to allow for the accumulation of this compound.

2. Extraction:

-

The incubated tuber slices are homogenized in a suitable organic solvent, such as ethanol (B145695) or a chloroform-methanol mixture.

-

The homogenate is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to liquid-liquid partitioning between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.

-

The organic phase is concentrated and further purified using column chromatography (e.g., silica (B1680970) gel) with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

-

Fractions containing this compound are pooled, and the solvent is evaporated. Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).

Caption: Generalized workflow for the isolation of this compound.

Total Synthesis

The total synthesis of (-)-Rishitin has been achieved via a stereoselective convergent route. A notable approach starts from readily available chiral materials.

-

Starting Materials: (R)-(-)-carvone and D-tartaric acid.

-

Key Steps: The synthesis involves a series of complex organic reactions, with a crucial step being a vinyl radical cyclization in the final stages to establish the correct stereochemistry.

-

Challenges: The coupling steps can have low yields, and achieving high diastereoselectivity is a significant challenge.

A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in specialized organic synthesis literature.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against fungal pathogens is typically determined using the broth microdilution method.

1. Preparation of Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium. 2. Serial Dilution: this compound is dissolved in a solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the fungal suspension. 4. Incubation: The plate is incubated at an appropriate temperature for 24-48 hours. 5. Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Biosynthesis and Signaling

The production of this compound in plants is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors.

Biosynthetic Pathway

This compound is synthesized via the mevalonate (B85504) pathway, which produces isoprenoid precursors. The key steps involve the cyclization of farnesyl pyrophosphate (FPP) and subsequent enzymatic modifications.

Caption: Simplified biosynthetic pathway of this compound.

Elicitor-Induced Signaling Cascade

The biosynthesis of this compound is triggered by a complex signaling cascade initiated by the recognition of elicitors at the plant cell surface. This leads to the activation of defense genes, including those encoding the enzymes of the this compound biosynthetic pathway.

Caption: Elicitor-induced signaling leading to this compound production.

This guide provides foundational technical information on this compound for researchers and professionals. For more detailed experimental procedures and advanced data, consulting the primary literature is recommended.

An In-Depth Technical Guide to the Discovery and History of Rishitin in Plant Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rishitin, a sesquiterpenoid phytoalexin, stands as a cornerstone in the study of plant defense mechanisms. First identified in the late 1960s from potato tubers resistant to late blight, its discovery opened new avenues in understanding the intricate biochemical warfare between plants and pathogens. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound. It details the experimental protocols for its isolation, characterization, and bioactivity assessment, presents quantitative data on its efficacy, and delineates the signaling and biosynthetic pathways governing its production. This document is intended to be a valuable resource for researchers in plant science, natural product chemistry, and drug development, offering a deep dive into the science of this pivotal plant defense compound.

Discovery and History

This compound was first isolated and identified in 1968 by Japanese scientists Tomiyama, Masamune, and their colleagues from potato tubers of the 'Rishiri' cultivar that were incompatible with an infection by Phytophthora infestans, the oomycete responsible for late blight.[1][2] This discovery was a landmark in the field of phytopathology, providing concrete evidence for the existence of "phytoalexins" – antimicrobial compounds produced by plants in response to pathogenic attack. The name "this compound" itself is derived from the 'Rishiri' potato cultivar from which it was first isolated.[2]

Early research focused on its structural elucidation, revealing it to be a bicyclic norsesquiterpenoid alcohol.[2] Subsequent studies confirmed its production in other solanaceous plants, including tomatoes, in response to a variety of pathogens and abiotic stressors. The history of this compound research mirrors the evolution of plant science itself, from classical phytopathology and natural product chemistry to modern molecular biology and genomics.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₂O₂ | [2] |

| Molar Mass | 222.32 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 65-67 °C | |

| Solubility | Soluble in organic solvents like ethanol (B145695), methanol, and chloroform. Sparingly soluble in water. |

Biological Activity: A Potent Defense Molecule

This compound exhibits a broad spectrum of antimicrobial activity, primarily against fungi and oomycetes. Its role as a phytoalexin is central to the defense response of susceptible plants.

Antifungal and Anti-oomycete Activity

This compound is a potent inhibitor of various plant pathogens. Quantitative data from numerous studies have established its efficacy.

| Pathogen | Activity | Concentration | Reference(s) |

| Phytophthora infestans | Complete inhibition of zoospore germination | 10⁻³ M | |

| Phytophthora infestans | Significant mycelial growth inhibition | >100 ppm | [3] |

| Fusarium solani | Mycelial growth inhibition | Varies with isolate | [4][5] |

| Various fungal pathogens | Mycelial growth inhibition | Varies |

Nematicidal Activity

Emerging research has also highlighted the nematicidal properties of this compound, suggesting a broader role in plant defense against a range of pests.

| Nematode Species | Activity | EC₅₀ (Median Effective Concentration) |

| Xiphinema diversicaudatum | Repellent and lethal | Not explicitly stated |

| Longidorus elongatus | Repellent and lethal | Not explicitly stated |

Biosynthesis of this compound

The biosynthesis of this compound occurs via the mevalonate (B85504) (MVA) pathway, a common route for the production of isoprenoids in plants. The pathway is induced in response to pathogen attack or elicitor recognition.

The Mevalonate Pathway to Sesquiterpenoids

The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are then sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP is a critical branch point, leading to the synthesis of various sesquiterpenoids, including this compound.

Key Enzymatic Steps in this compound Biosynthesis

While the entire enzymatic cascade is still under active investigation, key intermediates and enzyme classes have been identified through isotope-labeling studies. The conversion of FPP to the primary sesquiterpene hydrocarbon skeleton is catalyzed by a sesquiterpene synthase. Subsequent modifications, including hydroxylations, are carried out by cytochrome P450 monooxygenases.

Caption: Simplified biosynthetic pathway of this compound from acetyl-CoA.

Signaling Pathways for this compound Induction

The production of this compound is tightly regulated and is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade that ultimately leads to the activation of genes involved in this compound biosynthesis.

Elicitor Recognition and Early Signaling Events

Elicitors, which can be molecules from the pathogen (e.g., cell wall fragments) or from the plant itself (e.g., products of cell wall degradation), are perceived by plant cell surface receptors. This binding initiates a series of rapid intracellular events, including ion fluxes (Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[1][6][7][8][9]

MAPK Cascades and Transcriptional Regulation

MAPK cascades are crucial signaling modules that amplify and transduce the initial elicitor signal. In potatoes, specific MAPKKK, MAPKK, and MAPK proteins are activated in response to P. infestans elicitors.[1][6][7][8][9] These activated MAPKs then phosphorylate and activate downstream transcription factors. While the specific transcription factors that directly regulate all the genes in the this compound biosynthetic pathway are still being fully elucidated, members of the MYB, WRKY, and GRAS families are known to be involved in regulating plant defense responses, including the synthesis of secondary metabolites.[10][11][12][13] These activated transcription factors bind to the promoter regions of this compound biosynthetic genes, leading to their coordinated expression and the subsequent accumulation of this compound at the site of infection.

Caption: A generalized signaling pathway for elicitor-induced this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Protocol for Elicitation and Extraction of this compound from Potato Tubers

This protocol describes a method to induce this compound production in potato tubers using a crude elicitor from Phytophthora infestans and the subsequent extraction of this compound.

Materials:

-

Healthy, disease-free potato tubers (e.g., 'Kennebec', 'Rishiri')

-

Phytophthora infestans culture

-

Rye A agar (B569324) medium

-

Sterile distilled water

-

Ethanol (95%)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Glass chromatography column

-

Silica (B1680970) gel (for column chromatography)

-

Acetone

Procedure:

Part A: Preparation of Crude Elicitor from Phytophthora infestans

-

Culture P. infestans on Rye A agar plates for 10-14 days in the dark at 18°C.[14]

-

Flood the mature culture plates with sterile distilled water and gently scrape the mycelium with a sterile glass rod to release sporangia.

-

Filter the suspension through several layers of sterile cheesecloth to remove mycelial fragments.

-

Homogenize the collected mycelium in sterile distilled water using a blender or homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes.

-

Collect the supernatant, which contains the crude elicitor, and autoclave it at 121°C for 20 minutes to inactivate any living pathogen components. The elicitor preparation can be stored at -20°C.

Part B: Elicitation of this compound in Potato Tubers

-

Wash potato tubers thoroughly with tap water and surface-sterilize by immersing them in 70% ethanol for 1-2 minutes, followed by a rinse with sterile distilled water.

-

Aseptically cut the tubers into slices approximately 5-10 mm thick.

-

Place the tuber slices in a sterile, humid chamber (e.g., a petri dish with moist filter paper).

-

Apply a small volume (e.g., 50-100 µL) of the prepared crude elicitor solution onto the cut surface of each potato slice.

-

Incubate the treated slices in the dark at room temperature (18-22°C) for 48-72 hours to allow for this compound accumulation.[4][5]

Part C: Extraction and Partial Purification of this compound

-

After incubation, collect the top 1-2 mm layer of tissue from the elicited potato slices.

-

Homogenize the tissue in 95% ethanol.

-

Centrifuge the homogenate to pellet the solid debris and collect the supernatant.

-

Concentrate the supernatant using a rotary evaporator.

-

Partition the resulting aqueous residue several times with ethyl acetate.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to yield a crude extract containing this compound.

-

For further purification, subject the crude extract to silica gel column chromatography.[15][16][17]

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.

-

Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) by comparing with a known this compound standard.

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

Caption: Workflow for the extraction and purification of this compound.

Protocol for In Vitro Antifungal Bioassay of this compound

This protocol outlines a method for assessing the antifungal activity of purified this compound against a filamentous fungus like Phytophthora infestans.

Materials:

-

Purified this compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Appropriate fungal culture medium (e.g., Rye A agar or V8 juice agar for P. infestans)[14]

-

Sterile petri dishes

-

Sterile distilled water

-

Micropipettes

-

Incubator

-

Fungal culture of the test organism

Procedure:

-

Prepare a stock solution of purified this compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Prepare a series of dilutions of the this compound stock solution in sterile distilled water or the liquid culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in all treatments (including the control) is low (typically ≤1%) to avoid solvent toxicity to the fungus.

-

Prepare the fungal inoculum. For P. infestans, this can be a zoospore suspension or mycelial plugs.

-

Zoospore Suspension: Flood a mature culture plate with cold sterile water to induce zoospore release. Adjust the concentration of the zoospore suspension using a hemocytometer.

-

Mycelial Plugs: Use a sterile cork borer to cut uniform plugs from the leading edge of an actively growing fungal culture.

-

-

Agar Dilution Method:

-

Melt the fungal culture medium and cool it to approximately 45-50°C.

-

Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the same concentration of DMSO but without this compound.

-

Pour the amended agar into sterile petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

-

Broth Dilution Method:

-

Dispense the liquid culture medium containing the different concentrations of this compound into the wells of a microtiter plate.

-

Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

-

-

Incubate the plates/microtiter plates at the optimal temperature for the growth of the test fungus (e.g., 18°C for P. infestans) in the dark.

-

After a suitable incubation period (e.g., 5-7 days for the agar dilution method), measure the radial growth of the fungal colony on the agar plates or the turbidity/metabolic activity in the microtiter plate wells.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

Caption: General workflow for an in vitro antifungal bioassay of this compound.

Protocol for Quantitative Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound in plant extracts.

Materials:

-

Purified this compound standard

-

Plant extract containing this compound

-

An appropriate internal standard (e.g., a compound with similar chemical properties but not present in the sample)

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous pyridine (B92270) or other suitable solvent

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation and Derivatization:

-

Prepare a calibration curve using known concentrations of the purified this compound standard.

-

To a known amount of the dried plant extract and each standard solution, add a known amount of the internal standard.

-

Evaporate the solvent completely under a stream of nitrogen.

-

To the dried residue, add a small volume of anhydrous pyridine followed by the silylating agent.

-

Heat the mixture at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl groups of this compound. This step increases the volatility and thermal stability of this compound for GC analysis.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.

-

Typical GC Parameters:

-

Injector Temperature: 250°C

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a specific rate (e.g., 10°C/min), and hold for a final period.[18][19][20][21]

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

-

Ion Source Temperature: 230°C

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum, comparing it to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area of this compound to the peak area of the internal standard and using the calibration curve.

-

Conclusion

The discovery of this compound more than five decades ago was a seminal moment in plant pathology. It not only validated the phytoalexin theory but also provided a model system for studying plant-pathogen interactions at the molecular level. The in-depth understanding of its biosynthesis, regulation, and mode of action continues to inform strategies for developing disease-resistant crops. For drug development professionals, this compound and its derivatives represent a potential source of novel antimicrobial agents. This technical guide has provided a comprehensive overview of the core knowledge surrounding this compound, from its historical discovery to detailed experimental protocols, with the aim of empowering researchers to further explore the fascinating world of plant chemical defenses.

References

- 1. Deciphering the underlying immune network of the potato defense response inhibition by Phytophthora infestans nuclear effector Pi07586 through transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. The Potato MAP3K StVIK Is Required for the Phytophthora infestans RXLR Effector Pi17316 to Promote Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Deciphering the underlying immune network of the potato defense response inhibition by Phytophthora infestans nuclear effector Pi07586 through transcriptome analysis [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. hort [journals.ashs.org]

- 11. Anthocyanin regulatory networks in Solanum tuberosum L. leaves elucidated via integrated metabolomics, transcriptomics, and StAN1 overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Genome-wide characterization of the GRF transcription factors in potato (Solanum tuberosum L.) and expression analysis of StGRF genes during potato tuber dormancy and sprouting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jabonline.in [jabonline.in]

- 15. apsnet.org [apsnet.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. ajchem-b.com [ajchem-b.com]

- 19. rjptonline.org [rjptonline.org]

- 20. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Rishitin Biosynthesis Pathway in Solanum tuberosum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rishitin is a crucial sesquiterpenoid phytoalexin produced by potato (Solanum tuberosum) that plays a significant role in the plant's defense against a broad range of pathogens. Understanding the intricate biosynthesis of this compound, from its initial precursors to its final form, and the complex signaling networks that regulate its production is paramount for developing novel strategies for crop protection and for potential applications in pharmacology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymes, intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for the quantification of this compound and the analysis of gene expression, and visual diagrams of the biosynthetic and signaling pathways to facilitate a deeper understanding of this vital defense mechanism in potato.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Solanum tuberosum originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP). The pathway then proceeds through a series of enzymatic reactions catalyzed by sesquiterpene cyclases and cytochrome P450 monooxygenases.

The key steps in the biosynthesis of this compound are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): The pathway begins with the synthesis of FPP from acetyl-CoA via the mevalonate pathway. A key regulatory enzyme in this initial phase is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). The activity of HMGR is often a rate-limiting step and is subject to transcriptional and post-transcriptional regulation, particularly in response to wounding and pathogen attack.[1][2][3]

-

Cyclization of FPP to Vetispiradiene: The first committed step in this compound biosynthesis is the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, vetispiradiene. This reaction is catalyzed by the enzyme vetispiradiene synthase (PVS), a type of sesquiterpene cyclase.[1]

-

Hydroxylation Steps to this compound: Following the formation of vetispiradiene, a series of hydroxylation reactions occur, catalyzed by cytochrome P450 monooxygenases, to produce lubimin (B1675347) and subsequently this compound. While the exact intermediates and enzymes for all steps are not fully elucidated, it is understood that these oxygenation steps are crucial for the formation of the final this compound molecule.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and is induced in response to various biotic and abiotic stresses, most notably pathogen infection. This induction is mediated by a complex signaling network involving plant hormones, primarily jasmonic acid (JA) and ethylene (B1197577) (ET).

Elicitor Recognition and Signal Transduction

Pathogen-associated molecular patterns (PAMPs) or elicitors released by pathogens are recognized by plant cell surface receptors. This recognition triggers a downstream signaling cascade that leads to the activation of defense responses, including the biosynthesis of phytoalexins like this compound. This signaling involves the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and changes in ion fluxes.

Role of Jasmonic Acid and Ethylene

Jasmonic acid and ethylene are key signaling molecules that act synergistically to regulate the expression of defense-related genes, including those involved in this compound biosynthesis.[4][5] The signaling pathways for JA and ET are interconnected and exhibit significant crosstalk.

-

Jasmonate Signaling: Upon elicitor perception, the level of jasmonoyl-isoleucine (JA-Ile), the active form of JA, increases. JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors (e.g., MYC2) that activate the expression of JA-responsive genes, including those encoding enzymes for this compound biosynthesis.

-

Ethylene Signaling: Ethylene is perceived by receptors located in the endoplasmic reticulum membrane. In the absence of ethylene, these receptors activate CTR1, a negative regulator of the pathway. Ethylene binding inactivates the receptors, leading to the inactivation of CTR1. This allows the downstream component EIN2 to be cleaved, and its C-terminal fragment translocates to the nucleus, where it activates transcription factors such as EIN3 and EIL1. These transcription factors then induce the expression of ethylene-responsive genes, which often overlap with JA-responsive genes in defense pathways.

The crosstalk between the JA and ET pathways is crucial for fine-tuning the defense response. For instance, EIN3/EIL1 transcription factors can be stabilized by the JA pathway, leading to an enhanced and coordinated defense response.[4]

Quantitative Data on this compound Biosynthesis

Quantitative data is essential for a thorough understanding of the dynamics of the this compound biosynthesis pathway. The following tables summarize available data on the accumulation of this compound and related compounds, as well as the kinetic properties of key enzymes. Note: The availability of comprehensive kinetic data for all enzymes in the pathway is limited in the literature.

Table 1: Accumulation of this compound and Lubimin in Potato Tuber Slices

| Treatment | Time (hours) | This compound (µg/g fresh weight) | Lubimin (µg/g fresh weight) | Reference |

| Inoculated with incompatible race of P. infestans | 72 | 85 | 45 | [6] |

| Inoculated with compatible race of P. infestans | 72 | 5 | 2 | [6] |

| Treated with arachidonic acid (100 µ g/slice ) | 72 | 110 | 60 | [6] |

| Control (water) | 72 | <1 | <1 | [6] |

Table 2: Kinetic Parameters of Key Enzymes in Sesquiterpenoid Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Reference |

| HMG-CoA Reductase (microsomal) | Solanum tuberosum | HMG-CoA | 12.5 | 1.5 | [2] |

| Vetispiradiene Synthase | Hyoscyamus muticus | Farnesyl Diphosphate | 0.5 - 5.0 | Not Reported | [7] |

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from potato tuber tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Potato tuber tissue

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid or acetic acid (for mobile phase acidification)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector

-

This compound standard

Protocol:

-

Sample Preparation:

-

Excise a defined area of potato tuber tissue (e.g., 1 cm diameter disc, 1-2 mm thick) from the treated or control area.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a homogenizer.

-

-

Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.

-

Add 10 mL of methanol and vortex thoroughly.

-

Incubate at room temperature for 1-2 hours with occasional vortexing, or sonicate for 15-30 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with another 10 mL of methanol to ensure complete extraction.

-

Pool the supernatants.

-

-

Purification (Optional but Recommended):

-

Concentrate the methanol extract to near dryness using a rotary evaporator at 40°C.

-

Redissolve the residue in a small volume of water (e.g., 2 mL).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove polar impurities.

-

Condition the cartridge with methanol followed by water.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge with water to remove sugars and other polar compounds.

-

Elute the sesquiterpenoids, including this compound, with methanol or ethyl acetate.

-

-

Evaporate the eluate to dryness and redissolve in a known volume of mobile phase (e.g., 1 mL) for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A typical gradient might be:

-

0-5 min: 30% Acetonitrile

-

5-25 min: Linear gradient from 30% to 80% Acetonitrile

-

25-30 min: 80% Acetonitrile

-

30-35 min: Return to 30% Acetonitrile and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 205-210 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve using a series of known concentrations of a pure this compound standard.

-

Inject the standards and the prepared samples into the HPLC system.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

-

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of key genes in the this compound biosynthesis pathway, such as HMGR and vetispiradiene synthase (PVS), using quantitative real-time PCR (qRT-PCR).

Materials:

-

Potato tuber tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol or a plant-specific kit)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qRT-PCR instrument

-

Primers for target genes (HMGR, PVS) and a reference gene (e.g., actin, EF1α)

Protocol:

-

RNA Extraction:

-

Harvest potato tuber tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA from a known amount of powdered tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit with oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design primers for the target genes (HMGR, PVS) and a stable reference gene. Primers should be designed to amplify a product of 100-200 bp and span an intron if possible to avoid amplification of genomic DNA.

-

Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

-

-

qRT-PCR Reaction:

-

Set up the qRT-PCR reaction in a 96-well plate. A typical 20 µL reaction includes:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA

-

6 µL of nuclease-free water

-

-

Include no-template controls (NTCs) for each primer pair to check for contamination.

-

-

qRT-PCR Program:

-

A typical cycling program is:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

Melt curve analysis to check for primer-dimers and non-specific products.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

-

Conclusion

The biosynthesis of this compound in Solanum tuberosum is a complex and highly regulated process that is integral to the plant's defense against pathogens. This technical guide has provided a detailed overview of the biosynthetic pathway, the signaling networks involving jasmonic acid and ethylene that control its induction, and a compilation of available quantitative data. The detailed experimental protocols for this compound quantification and gene expression analysis offer practical tools for researchers in this field. A deeper understanding of the this compound biosynthesis pathway will continue to be a critical area of research for developing disease-resistant potato varieties and for exploring the potential of phytoalexins in various applications. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to further unravel the intricate details of its regulation.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. PHYTON | Internal Reference Gene Selection for Quantitative Real-Time RT-PCR Normalization in Potato Tissues [techscience.com]

- 4. Optimization of a Real-Time RT-PCR Assay and its Comparison with ELISA, Conventional RT-PCR and the Grow-out Test for Large Scale Diagnosis of Potato virus Y in Dormant Potato Tubers | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antifungal Mechanism of Action of Rishitin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rishitin is a bicyclic sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to pathogenic attack. It exhibits a broad spectrum of antifungal activity, although its efficacy varies significantly among different fungal species. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against fungal pathogens. The available data suggests a multifaceted mechanism primarily involving the disruption of fungal cell membrane integrity and the induction of a transcriptional response related to detoxification. However, some aspects of its mechanism, such as the direct inhibition of specific enzymes and the activation of fungal stress signaling pathways, remain speculative and require further experimental validation. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Antifungal Activity of this compound

The antifungal efficacy of this compound has been evaluated against several plant pathogenic fungi. While comprehensive minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) data across a wide range of species is not extensively available in the literature, existing studies provide valuable insights into its selective toxicity.

Table 1: Summary of this compound's Antifungal Activity

| Fungal Species | Observed Effect at 500 µM | Relative Sensitivity | Reference |

| Phytophthora infestans | Severe inhibition of hyphal growth | High | [1] |

| Alternaria solani | Severe inhibition of hyphal growth | High | [1] |

| Botrytis cinerea | Tolerant, with continued hyphal growth | Low | [1] |

| Fusarium spp. | Implicated in disease resistance, suggesting inhibitory effects | Moderate (Inferred) | [2] |

Note: The data presented is largely qualitative and based on specific experimental conditions. Standardized MIC/IC50 values are needed for a more robust comparative analysis.

Core Mechanisms of Antifungal Action

The antifungal action of this compound is not attributed to a single target but rather a combination of effects that compromise fungal viability.

Disruption of Fungal Cell Membrane Integrity (Hypothesized)

The lipophilic nature of this compound, a characteristic of many sesquiterpenoids, strongly suggests that its primary mode of action involves interaction with and disruption of the fungal cell membrane. This interaction is thought to lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

This compound is hypothesized to intercalate into the lipid bilayer of the fungal plasma membrane. This insertion disrupts the ordered structure of the membrane phospholipids, leading to a loss of fluidity and integrity. The consequences of this disruption may include:

-

Increased Permeability: The compromised membrane allows for the uncontrolled efflux of ions and small molecules, disrupting cellular homeostasis.

-

Lipid Peroxidation: this compound may induce the production of reactive oxygen species (ROS) that lead to the oxidative degradation of lipids, further damaging the membrane.

-

Membrane Depolarization: The disruption of the lipid bilayer can lead to a collapse of the electrochemical gradient across the membrane, affecting nutrient transport and other essential cellular processes.

This assay quantifies membrane permeabilization by measuring the uptake of the fluorescent nucleic acid stain SYTOX® Green, which can only enter cells with compromised plasma membranes.[3]

-

Fungal Culture Preparation: Grow the fungal species of interest in a suitable liquid medium (e.g., Potato Dextrose Broth for Botrytis cinerea) to the mid-logarithmic phase. Harvest and wash the cells with a phosphate-free buffer (e.g., 10 mM HEPES, 5 mM glucose, pH 7.2). Resuspend the cells in the same buffer to a standardized density.

-

Treatment: Aliquot the fungal suspension into a 96-well black, clear-bottom microplate. Add this compound at various concentrations (e.g., 0 µM to 500 µM). Include a positive control for membrane permeabilization (e.g., treatment with 70% ethanol (B145695) for 30 minutes).

-

Staining: Add SYTOX® Green to each well to a final concentration of 0.2 µM.

-

Measurement: Incubate the plate in the dark at room temperature for 30-60 minutes. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

-

Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the untreated control indicates a loss of membrane integrity.

This assay measures the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.[4][5]

-

Fungal Culture and Treatment: Grow and treat the fungal cells with this compound as described in Protocol 3.1.2.1.

-

Cell Lysis: Harvest the cells by centrifugation, wash with PBS, and resuspend in a lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation. Lyse the cells by sonication or with glass beads.

-

TBARS Reaction: Add 1 ml of 20% trichloroacetic acid (TCA) and 1 ml of 0.67% thiobarbituric acid (TBA) to 0.5 ml of the cell lysate.

-

Incubation and Measurement: Heat the mixture at 95°C for 30 minutes, then cool on ice. Centrifuge to pellet the precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using its molar extinction coefficient (1.56 x 10^5 M⁻¹cm⁻¹). An increase in MDA in this compound-treated cells indicates lipid peroxidation.

Inhibition of Germ Tube Elongation

This compound has been observed to inhibit the germination of zoospores and the elongation of germ tubes in Phytophthora infestans. This suggests an interference with crucial developmental processes required for pathogenesis.

-

Spore Suspension Preparation: Prepare a spore suspension of the test fungus in a suitable germination buffer.

-

Treatment: Add this compound to the spore suspension at various concentrations. Include a solvent control (e.g., DMSO).

-

Incubation: Incubate the treated spore suspension under conditions that promote germination (e.g., specific temperature and humidity).

-

Microscopic Analysis: At different time points, place a drop of the suspension on a microscope slide and observe under a light microscope.

-

Quantification: Measure the length of the germ tubes of a significant number of spores for each treatment. Calculate the average germ tube length and the percentage of germination.

Induction of Fungal Stress Response Pathways (Hypothesized)

It is plausible that the cell wall and membrane stress caused by this compound activates compensatory signaling pathways in the fungus, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways. While direct evidence for this compound-induced activation is lacking, these pathways are known to respond to various forms of cellular stress.

-

CWI Pathway: This pathway, mediated by the MAP kinase Slt2 (in yeast), is activated in response to cell wall damage. Activation leads to the expression of genes involved in cell wall synthesis and repair.

-

HOG Pathway: This pathway, mediated by the MAP kinase Hog1, is primarily activated by osmotic stress but also responds to other stresses like oxidative stress. It orchestrates a response to maintain cellular water balance and integrity.

Caption: Hypothesized activation of fungal stress pathways by this compound.

Activation of the CWI and HOG pathways can be assessed by detecting the phosphorylation of their respective MAP kinases, Slt2 and Hog1, via Western blotting.

-

Fungal Culture and Treatment: Grow and treat fungal mycelia with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Rapidly harvest the mycelia, freeze in liquid nitrogen, and grind to a fine powder. Extract total proteins using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Western Blotting: Separate the protein extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38 for Hog1). Subsequently, strip the membrane and re-probe with an antibody that recognizes the total amount of the MAPK to serve as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the phosphorylated form of the MAPK in this compound-treated samples indicates pathway activation.

Fungal Resistance and Detoxification Mechanisms

Some fungal pathogens, notably Botrytis cinerea, exhibit a higher tolerance to this compound. This tolerance is attributed to active detoxification mechanisms involving metabolic conversion and the upregulation of genes associated with xenobiotic detoxification.

Metabolic Detoxification of this compound

Botrytis cinerea has been shown to metabolize this compound into several oxidized, less toxic forms. This detoxification process is a key component of its ability to infect this compound-producing plants.

Transcriptional Response to this compound

RNA sequencing (RNA-seq) analysis of B. cinerea exposed to this compound has revealed the upregulation of a specific set of genes.[6][7] These genes are primarily involved in detoxification and transport, suggesting a coordinated cellular response to neutralize the antifungal compound.

Table 2: Categories of Genes Upregulated in Botrytis cinerea in Response to this compound (500 µM)

| Gene Category | Putative Function | Reference |

| Cytochrome P450/Oxidoreductases | Catalyze oxidative detoxification reactions | [6] |

| ABC Transporters | Efflux pumps that export toxic compounds from the cell | [6] |

| Cell Wall Degrading Enzymes (CWDEs) | May be involved in cell wall remodeling in response to stress | [6] |

Caption: Generalized workflow for RNA-seq analysis of this compound's effect on gene expression.

-

Fungal Culture and Treatment: Grow B. cinerea in a suitable liquid medium, such as complete medium (CM), to a desired growth stage. Treat the cultures with a specific concentration of this compound (e.g., 500 µM) or a solvent control (e.g., DMSO) for a defined period (e.g., 24 hours).[7]

-

RNA Extraction: Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a powder. Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol extraction). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: Process the raw sequencing reads to remove low-quality bases and adapter sequences. Align the cleaned reads to the reference genome of the fungal species. Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Identify differentially expressed genes (DEGs) between the this compound-treated and control samples using statistical analysis.

-

Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the identified DEGs to understand the biological processes affected by this compound.

Conclusion and Future Directions

The mechanism of action of this compound against fungal pathogens is complex and appears to be multifaceted. The strongest evidence points towards a detoxification-based resistance mechanism in tolerant fungi like Botrytis cinerea, which involves the upregulation of genes encoding metabolic enzymes and efflux pumps. For susceptible fungi, the primary mode of action is likely the disruption of the plasma membrane, although direct experimental evidence for this is still needed.

Future research should focus on:

-

Generating comprehensive quantitative data (MICs/IC50s) for this compound against a wider range of fungal pathogens to better understand its spectrum of activity.

-

Directly investigating the effects of this compound on fungal membrane integrity using techniques such as SYTOX® Green uptake, lipid peroxidation assays, and membrane potential measurements.

-

Screening for direct enzymatic inhibition by this compound against key fungal enzymes involved in cell wall and membrane biosynthesis.

-

Validating the activation of the CWI and HOG signaling pathways in response to this compound treatment through techniques like Western blotting for phosphorylated MAP kinases.

A more complete understanding of this compound's antifungal mechanism will be invaluable for its potential application in agriculture and drug development, possibly as a lead compound for novel antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Lipid Composition and Lipid Peroxidation in the Sensitivity of Fungal Plant Pathogens to Aluminum Chloride and Sodium Metabisulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Botrytis cinerea identifies host plants via the recognition of antifungal capsidiol to induce expression of a specific detoxification gene - PMC [pmc.ncbi.nlm.nih.gov]

Rishitin's Role in Plant-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rishitin, a sesquiterpenoid phytoalexin, is a critical component of the induced defense mechanisms in plants of the Solanaceae family, including potato and tomato. Synthesized in response to pathogen attack, this compound exhibits broad-spectrum antimicrobial activity against a range of plant pathogens. This technical guide provides an in-depth overview of the multifaceted role of this compound in plant-pathogen interactions, with a focus on its biosynthesis, the signaling pathways that regulate its production, and its antimicrobial efficacy. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are provided to facilitate further research and development in the fields of plant pathology and natural product-based drug discovery.

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. This compound (C₁₄H₂₂O₂) is a prominent member of this class of defense compounds, first isolated from potato tubers of the "Rishiri" cultivar.[1] Its production is a hallmark of the hypersensitive response (HR), a form of programmed cell death at the site of infection that limits pathogen spread. Understanding the molecular mechanisms underlying this compound's function and regulation is pivotal for developing novel strategies for crop protection and for the discovery of new antimicrobial agents.

This compound Biosynthesis

The biosynthesis of this compound originates from the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor for all sesquiterpenoids.[2][3] The pathway to this compound is a multi-step process involving several enzymatic conversions. While not all enzymes have been definitively characterized, the proposed biosynthetic route is as follows:

-

Cyclization of FPP: The pathway is initiated by the cyclization of FPP to form the sesquiterpene hydrocarbon precursor, vetispiradiene, a reaction catalyzed by vetispiradiene synthase .[2]

-

Hydroxylation and Rearrangement: A series of hydroxylation and rearrangement reactions, likely mediated by cytochrome P450 monooxygenases, converts vetispiradiene through intermediates such as solavetivone (B1203128) and lubimin to ultimately yield this compound.[3][4]

Figure 1: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Signaling Pathways Regulating this compound Production

The induction of this compound biosynthesis is tightly regulated by a complex signaling network initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or microbe-associated molecular patterns (MAMPs).

Elicitor Recognition and Early Signaling Events

Pathogen-derived elicitors, such as chitin (B13524) from fungal cell walls and flagellin (B1172586) (or derived peptides like flgII-28) from bacteria, are perceived by pattern recognition receptors (PRRs) on the plant cell surface.[5] This recognition triggers a cascade of early signaling events, including:

-

Ion fluxes across the plasma membrane, particularly an influx of Ca²⁺.

-

Production of reactive oxygen species (ROS) in an "oxidative burst".

-

Activation of a mitogen-activated protein kinase (MAPK) cascade.[6]

MAPK Cascade

The MAPK cascade is a crucial signaling module that transduces the elicitor signal to the nucleus. In potato, this typically involves a three-tiered kinase system:

-

MAPK Kinase Kinase (MAPKKK): Activated by receptor-like cytoplasmic kinases (RLCKs) that are associated with the PRRs.[5]

-

MAPK Kinase (MKK): Phosphorylated and activated by the MAPKKK. The MEKK1-MKK1/2 cascade is implicated in regulating innate immunity in plants.[7]

-

Mitogen-Activated Protein Kinase (MPK): Phosphorylated and activated by the MKK. In potato, StMKK6 and StMPK4 are components of this cascade.[8] Activated MPKs then translocate to the nucleus.

Transcriptional Regulation by WRKY Transcription Factors

In the nucleus, activated MAPKs phosphorylate and activate transcription factors, which in turn regulate the expression of defense-related genes, including those involved in phytoalexin biosynthesis. The WRKY family of transcription factors are key regulators in this process.

-

StWRKY1 has been shown to play a role in regulating the expression of genes in the phenylpropanoid pathway, which contributes to cell wall reinforcement during pathogen attack.[1] While its direct role in regulating all this compound biosynthesis genes is still under investigation, it is a key downstream component of the defense signaling cascade.

-

Activated WRKY transcription factors bind to W-box elements in the promoters of target genes, initiating their transcription.[9]

Figure 2: Signaling pathway for elicitor-induced this compound biosynthesis.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of various plant pathogenic fungi, oomycetes, and bacteria. Its lipophilic nature is thought to facilitate its interaction with and disruption of microbial cell membranes, leading to increased permeability and loss of cellular integrity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the available quantitative data on the antimicrobial activity of this compound, primarily expressed as the Minimum Inhibitory Concentration (MIC).

| Pathogen Species | Pathogen Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

| Phytophthora infestans | Oomycete | 100-200 | [10] |

| Fusarium solani | Fungus | Qualitative inhibition reported | [11] |

| Fusarium spp. | Fungus | Qualitative inhibition reported | [10] |

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental methodologies.

Experimental Protocols

Elicitation and Extraction of this compound from Potato Tubers

This protocol describes the induction of this compound biosynthesis in potato tubers and its subsequent extraction.

Materials:

-

Healthy, disease-free potato tubers (Solanum tuberosum)

-

Elicitor solution (e.g., cell-free sonicate of Phytophthora infestans mycelium or arachidonic acid solution)

-

Sterile distilled water

-

Ethanol (B145695) (95%)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Sterile petri dishes, cork borer, scalpels

Procedure:

-

Tuber Preparation: Thoroughly wash potato tubers with tap water and surface sterilize by immersing in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.

-

Tuber Disc Preparation: Under sterile conditions, use a cork borer (1-2 cm diameter) to cut tuber discs approximately 0.5 cm thick.

-

Elicitation: Place the tuber discs in sterile petri dishes containing a filter paper moistened with sterile distilled water. Apply 50-100 µL of the elicitor solution to the surface of each disc.

-

Incubation: Seal the petri dishes and incubate in the dark at 20-25°C for 72-96 hours to allow for this compound accumulation.

-

Extraction: a. Weigh the elicited potato tuber discs. b. Homogenize the tissue in ethyl acetate (e.g., 3 mL per gram of tissue) using a mortar and pestle or a blender. c. Filter the homogenate through cheesecloth or a sintered glass funnel to remove solid debris. d. Dry the ethyl acetate extract over anhydrous sodium sulfate. e. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C. f. Resuspend the crude extract in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for further analysis.

Figure 3: Workflow for the extraction of this compound from potato tubers.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound. Instrument parameters should be optimized for the specific GC-MS system being used.

Materials:

-

Crude this compound extract

-

This compound analytical standard

-

Hexane (B92381) or other suitable solvent

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: a. Prepare a stock solution of the this compound standard in hexane (e.g., 1 mg/mL). b. Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Dilute the crude this compound extract to a concentration that falls within the range of the calibration curve.

-

GC-MS Analysis:

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: a. Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard. b. Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi and can be modified for other microorganisms.[12][13]

Materials:

-

Purified this compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test microorganism (e.g., Fusarium solani)

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the test microorganism on a suitable agar (B569324) medium. Prepare a spore or cell suspension in sterile saline or broth and adjust the concentration to a standardized level (e.g., 1-5 x 10⁶ CFU/mL). Further dilute the inoculum in the test medium to the final desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations (e.g., 500 µg/mL down to 0.98 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.

-

Inoculation: Add the prepared inoculum to each well containing the this compound dilutions.

-

Controls: Include a positive control (inoculum in medium without this compound) and a negative control (medium only). Also, include a solvent control (inoculum in medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 28°C for 48-72 hours for many fungi).

-

Determination of MIC: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, growth inhibition can be assessed by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion

This compound plays a vital and multifaceted role in the defense of Solanaceous plants against a wide array of pathogens. Its biosynthesis is intricately regulated by a complex signaling network that is activated upon pathogen recognition. The broad-spectrum antimicrobial activity of this compound makes it a subject of considerable interest for the development of novel fungicides and potentially other therapeutic agents. The protocols and data presented in this guide provide a foundation for researchers to further explore the fascinating biology of this important phytoalexin and to harness its potential in practical applications.

References

- 1. Transcription factor StWRKY1 regulates phenylpropanoid metabolites conferring late blight resistance in potato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Detoxification of the solanaceous phytoalexins this compound, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chitin receptor-mediated activation of MAP kinases and ROS production in rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MEKK1, MKK1/MKK2 and MPK4 function together in a mitogen-activated protein kinase cascade to regulate innate immunity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. r.jordan.im [r.jordan.im]

- 10. benchchem.com [benchchem.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. intertekinform.com [intertekinform.com]

- 13. njccwei.com [njccwei.com]

The Biological Versatility of Rishitin and Its Derivatives: A Technical Overview for Researchers

An In-depth Guide to the Anticancer, Antimicrobial, and Anti-inflammatory Potential of a Solanaceous Phytoalexin

Introduction

Rishitin, a sesquiterpenoid phytoalexin first isolated from diseased potato tubers, is a key component of the defense mechanisms in Solanaceous plants such as potatoes and tomatoes.[1] Its production is induced in response to pathogen attack, highlighting its intrinsic antimicrobial properties. Beyond its role in plant pathology, this compound and its synthetic derivatives have emerged as molecules of interest for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

While the broader class of phytoalexins has shown promise in oncology, specific quantitative data on the cytotoxic effects of this compound against cancer cell lines is limited in the currently available literature. Further research is required to determine the IC50 values of this compound and its derivatives against a comprehensive panel of human cancer cell lines.

Experimental Protocols

A standard method to assess the in vitro cytotoxicity of this compound and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: A stock solution of this compound or its derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and serially diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plates are incubated for an additional 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Workflow for MTT Cytotoxicity Assay

References

Rishitin: A Key Defense Compound in Tomato Plants

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rishitin is a bicyclic sesquiterpenoid phytoalexin produced by tomato plants (Solanum lycopersicum) and other members of the Solanaceae family. It plays a crucial role in the plant's defense mechanisms against a broad spectrum of pathogens, including fungi and bacteria. The induction of this compound biosynthesis is a hallmark of the plant's innate immune response, triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This technical guide provides a comprehensive overview of this compound's role in tomato defense, including its biosynthesis, regulatory pathways, and antimicrobial activity. It is intended for researchers, scientists, and drug development professionals interested in plant-pathogen interactions and the discovery of novel antimicrobial compounds.

This compound Biosynthesis Pathway

The biosynthesis of this compound in tomato originates from the ubiquitous isoprenoid precursor, farnesyl diphosphate (B83284) (FPP), through a series of enzymatic reactions. While the complete pathway is not yet fully elucidated, a proposed sequence of events involves the cyclization of FPP to form the sesquiterpene hydrocarbon precursor, which is then subjected to a series of oxidation and rearrangement reactions to yield this compound.

A key committed step in the pathway is the conversion of FPP to the bicyclic sesquiterpene, solavetivone (B1203128). This reaction is catalyzed by a sesquiterpene synthase. Subsequent enzymatic steps, which are still under investigation, are believed to convert solavetivone through intermediates such as lubimin (B1675347) and oxylubimin, ultimately leading to the formation of this compound.[1] The detoxification of this compound can also occur in the plant, for example, through hydroxylation to form 13-hydroxythis compound (this compound-M1)[2].

Regulation of this compound Biosynthesis and Signaling

The production of this compound is tightly regulated and induced upon pathogen attack or treatment with elicitors. Plant hormones, particularly salicylic (B10762653) acid (SA) and jasmonic acid (JA), are key signaling molecules that mediate the activation of defense responses, including phytoalexin biosynthesis. The perception of PAMPs or DAMPs by plant cell surface receptors triggers a signaling cascade that leads to the accumulation of SA and JA. These hormones, in turn, activate downstream transcription factors that regulate the expression of genes involved in the this compound biosynthetic pathway, such as sesquiterpene synthase. The crosstalk between the SA and JA signaling pathways allows for a fine-tuned and appropriate defense response to different types of pathogens.[2][3][4][5]

Quantitative Data on this compound Accumulation

| Elicitor/Stress | Tomato Cultivar | This compound Concentration | Reference |

| UV-C (3.6 kJ m⁻²) | 'Trust' | Highest level after 15 days | [6] |

| UV-C | 'Makari' | Induced | [6] |

| Not specified | 'Gold Rush' | 14.2 µg/g FW | [6] |

Antimicrobial Activity of this compound

This compound exhibits significant antimicrobial activity against a range of plant pathogens. However, specific Minimum Inhibitory Concentration (MIC) values for many tomato pathogens are not extensively documented in the literature. It is known that Botrytis cinerea, a necrotrophic fungus, can detoxify this compound, suggesting a degree of tolerance[5]. The antifungal activity of this compound against Alternaria solani and its antibacterial activity against Pseudomonas syringae pv. tomato are recognized, but quantitative data on MICs are scarce.

| Pathogen | Antimicrobial Activity | Reference |

| Botrytis cinerea | Tolerant (can detoxify this compound) | [5] |

| Alternaria solani | Antifungal activity reported | [7][8][9][10][11] |

| Pseudomonas syringae pv. tomato | Antibacterial activity reported | [12][13][14][15][16][17] |

| Fusarium oxysporum f. sp. lycopersici | Implicated in resistance |

Experimental Protocols

Extraction of this compound from Tomato Plant Tissue

This protocol describes a general method for the extraction of this compound from tomato leaves or fruit for subsequent analysis.

Materials:

-

Tomato tissue (leaves or fruit)

-

Liquid nitrogen

-

Mortar and pestle

-

Distilled water

-

Centrifuge

-

Rotary evaporator or nitrogen stream

-

HPLC-grade methanol for reconstitution

Procedure:

-

Harvest fresh tomato tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1 g) to a suitable tube.

-

Add a mixture of methanol and chloroform (e.g., 2:1 v/v, 10 mL) to the tissue powder.

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

-

Agitate the sample on a shaker at room temperature for at least 1 hour.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.

-

Carefully collect the supernatant (the extract).

-

To partition the phases, add distilled water to the supernatant in a 1:1 ratio with the methanol volume.

-

Vortex and centrifuge again to separate the chloroform phase (containing lipophilic compounds like this compound) from the aqueous phase.

-